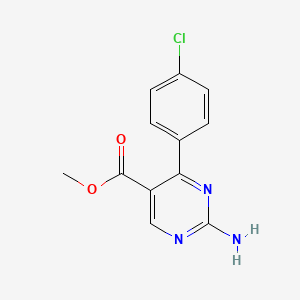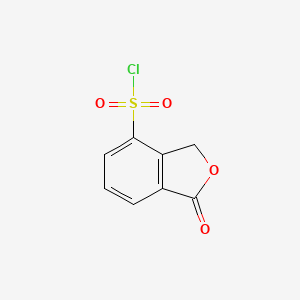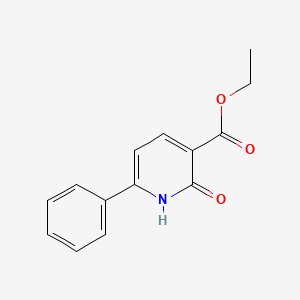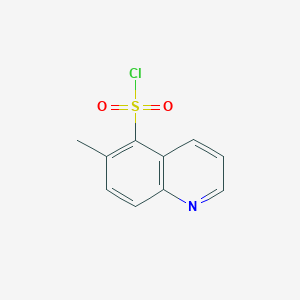
Methyl 2-amino-4-(4-chlorophenyl)pyrimidine-5-carboxylate
Descripción general
Descripción
“Methyl 2-amino-4-(4-chlorophenyl)pyrimidine-5-carboxylate” is a chemical compound with the molecular formula C12H10ClN3O2 . It is used in various scientific research and has been mentioned in several peer-reviewed papers .
Molecular Structure Analysis
The molecular structure of “Methyl 2-amino-4-(4-chlorophenyl)pyrimidine-5-carboxylate” can be represented by the InChI code: 1S/C12H10ClN3O2/c1-18-11(17)9-6-15-12(14)16-10(9)7-2-4-8(13)5-3-7/h2-6H,1H3,(H2,14,15,16) . The compound has a molecular weight of 263.68 g/mol .Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 2-amino-4-(4-chlorophenyl)pyrimidine-5-carboxylate” are not detailed in the available resources, similar compounds have been studied. For example, the reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with cyanide ion has been investigated .Physical And Chemical Properties Analysis
“Methyl 2-amino-4-(4-chlorophenyl)pyrimidine-5-carboxylate” has a molecular weight of 263.68 g/mol, an XLogP3-AA of 2, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 3 .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Methyl 2-amino-4-(4-chlorophenyl)pyrimidine-5-carboxylate derivatives have been synthesized and evaluated for their biological activity. Some compounds in this class have demonstrated moderate activity against Gram-positive, Gram-negative bacteria, and fungi (J.V.Guna & D.M.Purohit, 2012).
Enzyme Inhibition
These compounds have been studied for their effects on enzymes like dihydrofolic reductase and thymidylate synthetase. Variants of these compounds have been found to inhibit these enzymes, influencing processes such as DNA replication and repair, which are critical in cell division (B. R. Baker & J. Jordaan, 1965).
Medicinal and Biological Activities
Various derivatives of methyl 2-amino-4-(4-chlorophenyl)pyrimidine-5-carboxylate have shown significant medicinal and biological activities. They have been identified as potent inhibitors of key enzymes and receptors involved in disease processes, including cancer and neurological disorders (Yang-Heon Song, 2007).
Corrosion Inhibition
Some pyrimidine derivatives, including those similar to methyl 2-amino-4-(4-chlorophenyl)pyrimidine-5-carboxylate, have been studied for their corrosion inhibition properties. They can significantly inhibit the corrosion of metals like iron in acidic environments, making them useful in industrial applications (Khaled Abdelazim, K. F. Khaled, & nashwa abdelshafy, 2021).
Anticancer Properties
Several derivatives synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, structurally related to methyl 2-amino-4-(4-chlorophenyl)pyrimidine-5-carboxylate, have shown higher anticancer activity compared to standard drugs in certain cases. These findings highlight their potential as novel anticancer agents (H. Hafez, Abdel-Rhman B. A. El-Gazzar, & S. Al-Hussain, 2016).
Propiedades
IUPAC Name |
methyl 2-amino-4-(4-chlorophenyl)pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2/c1-18-11(17)9-6-15-12(14)16-10(9)7-2-4-8(13)5-3-7/h2-6H,1H3,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGNMIAZPDWDRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1C2=CC=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657239 | |
| Record name | Methyl 2-amino-4-(4-chlorophenyl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-4-(4-chlorophenyl)pyrimidine-5-carboxylate | |
CAS RN |
1133115-56-6 | |
| Record name | Methyl 2-amino-4-(4-chlorophenyl)-5-pyrimidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1133115-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-amino-4-(4-chlorophenyl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[(6-Chloropyridin-3-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B1418333.png)
![4,4,5,5-Tetramethyl-2-[4-(thien-2-ylmethyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1418341.png)



![5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B1418345.png)



![Methyl 5,6,7,8-tetrahydropyrido[4,3-b]pyrazine-7-carboxylate hydrochloride](/img/structure/B1418351.png)